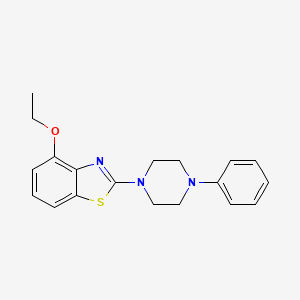

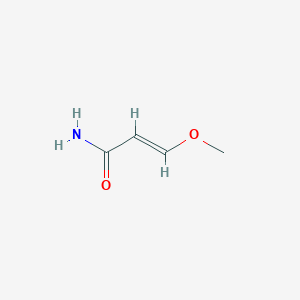

N-ethyl-2-(pyridin-3-yl)pyrrolidin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-ethyl-2-(pyridin-3-yl)pyrrolidin-2-amine, commonly known as EPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPP is a member of the pyrrolidine family and is a derivative of the widely studied compound, pyrrolidine.

科学的研究の応用

Synthesis of Key Intermediates

The synthesis of N-ethyl-2-(pyridin-3-yl)pyrrolidin-2-amine and its derivatives plays a crucial role in the preparation of various pharmaceutical compounds. For instance, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine is a pivotal intermediate in crafting premafloxacin, an antibiotic targeting veterinary pathogens. This synthesis involves stereoselective processes, including an asymmetric Michael addition and alkylation, to achieve the desired chiral intermediates (Fleck, McWhorter, DeKam, & Pearlman, 2003).

Novel Annulation Methods

Ethyl 2-methyl-2,3-butadienoate's role as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines demonstrates the compound's versatility in synthesizing highly functionalized tetrahydropyridines. This process, catalyzed by organic phosphine, yields products with excellent regioselectivity and diastereoselectivities, showcasing the method's efficiency and scope (Zhu, Lan, & Kwon, 2003).

Domino Reactions for Functionalized Pyrrolidinones

The domino reactions of ethyl glyoxylate and acetylenedicarboxylate with arylamines, catalyzed by benzoic acid, lead to the formation of functionalized 2-pyrrolidinones. This method highlights high regioselectivity and the preferential addition of more nucleophilic aliphatic amines in the presence of arylamines, offering an efficient route to these valuable synthetic intermediates (Gao, Sun, & Yan, 2013).

Development of Fused Heterocycles

The synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylates through the condensation of pyrazole-5-amine derivatives with activated carbonyl groups introduces a novel pathway to N-fused heterocycles. This process, performed in refluxing acetic acid, not only yields new heterocyclic products efficiently but also expands the chemical space of pyrazolo[3,4-b]pyridines (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).

Amidyl Radicals for Pyrrolidinone Synthesis

N-(O-ethyl thiocarbonylsulfanyl)amides serve as powerful precursors for amidyl radicals, which undergo cyclization to produce pyrrolidinone derivatives. This radical-chain reaction, initiated by a small amount of lauroyl peroxide, presents a tin-free method for generating these functionalized lactams, highlighting the synthetic utility of amidyl radicals in constructing pyrrolidinone frameworks (Gagosz, Moutrille, & Zard, 2002).

特性

IUPAC Name |

N-ethyl-2-pyridin-3-ylpyrrolidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-2-13-11(6-4-8-14-11)10-5-3-7-12-9-10/h3,5,7,9,13-14H,2,4,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCXJCPUJZOREDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1(CCCN1)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-2-(pyridin-3-yl)pyrrolidin-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-[(4-Chlorophenyl)methyl]-1H-1,2,4-triazol-3-yl]acetohydrazide](/img/structure/B2546763.png)

![2-Chloro-4-fluoro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide](/img/structure/B2546764.png)

![3-amino-N-(4-methoxyphenyl)-4-(thiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2546766.png)

![2-(2,4-difluorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2546769.png)

![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-4-carboxylic acid](/img/structure/B2546774.png)